

Enantiomers in Focus: A Comparative Bioactivity Analysis of (R)- and (S)-4-Methoxydalbergione

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Compound of Interest

Compound Name: (R)-4-Methoxydalbergione

Cat. No.: B1202767

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A critical evaluation of the existing scientific literature reveals a significant knowledge gap in the comparative bioactivity of the (R) and (S) enantiomers of 4-Methoxydalbergione. While research has illuminated the anti-inflammatory, antiallergic, and cytotoxic properties of (S)-4-Methoxydalbergione and the racemate, a conspicuous absence of data on the bioactivity of **(R)-4-Methoxydalbergione** precludes a direct, evidence-based comparison. This guide synthesizes the available experimental data for (S)-4-Methoxydalbergione and the unaccredited 4-Methoxydalbergione, providing a framework for future research to explore the enantioselective effects of these compounds.

Comparative Bioactivity Data

Currently, a direct comparison of the bioactivities of (R)- and (S)-4-Methoxydalbergione is not feasible due to the lack of published experimental data for the (R)-enantiomer. The following tables summarize the available quantitative data for (S)-4-Methoxydalbergione and 4-Methoxydalbergione (enantiomeric form not specified).

Table 1: Anti-inflammatory and Antiallergic Activity of (S)-4-Methoxydalbergione

Bioactivity	Assay	Cell Line/Model	Concentration/Dose	Observed Effect	Reference
Antiallergic	Not Specified	Not Specified	Not Specified	Exhibited activity	[1]
Anti-inflammatory	Not Specified	Not Specified	Not Specified	Showed significant activity	[1]

Table 2: Bioactivity of 4-Methoxydalbergione (Enantiomer Not Specified)

Bioactivity	Assay	Cell Line/Model	IC ₅₀ /Concentration	Observed Effect	Reference
Cytotoxicity	CCK-8 Assay	ECA-109 (Esophageal Carcinoma)	15.79 µmol/l	Inhibition of cell proliferation	
Cytotoxicity	MTT Assay	MG63 (Osteosarcoma)	Not specified	Inhibition of cell growth	
Cytotoxicity	MTT Assay	U-2 OS (Osteosarcoma)	Not specified	Inhibition of cell growth	[2]
Anti-inflammatory	Nitric Oxide (NO) Production Assay	LPS-stimulated BV2 Microglial Cells	Dose-dependent	Suppression of NO production	[3]
Anti-inflammatory	Prostaglandin E ₂ (PGE ₂) Production Assay	LPS-stimulated BV2 Microglial Cells	Dose-dependent	Suppression of PGE ₂ production	[3]
Neuroprotection	Glutamate-induced Neurotoxicity Assay	HT22 Hippocampal Cells	Not specified	Exhibited neuroprotective effects	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Proliferation and Cytotoxicity Assays

1. CCK-8 (Cell Counting Kit-8) Assay for Esophageal Carcinoma Cells:[\[4\]](#)

- Cell Culture: ECA-109 cells were cultured in appropriate media and seeded into 96-well plates.
- Treatment: Cells were treated with varying concentrations of 4-Methoxydalbergione for 24 hours.
- Assay: 10 µl of CCK-8 solution was added to each well, and the plates were incubated for a specified period.
- Measurement: The absorbance at a specific wavelength was measured using a microplate reader to determine cell viability. The IC₅₀ value was calculated from the dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Osteosarcoma Cells:[2]

- Cell Culture: MG63 and U-2 OS cells were seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells were exposed to different concentrations of 4-Methoxydalbergione for 24, 48, and 72 hours.
- Assay: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
- Measurement: The formazan crystals were dissolved in a solubilization solution, and the absorbance was read at a specific wavelength to quantify cell viability.

Anti-inflammatory Assays

1. Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production in BV2 Microglial Cells:[3]

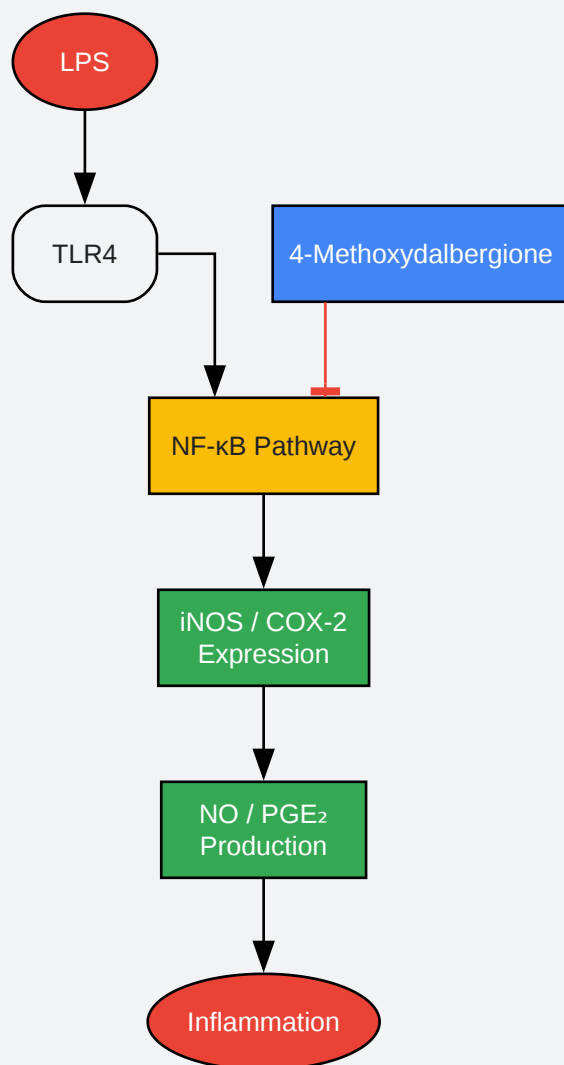
- Cell Culture and Stimulation: BV2 microglial cells were pre-treated with various concentrations of 4-Methoxydalbergione for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.

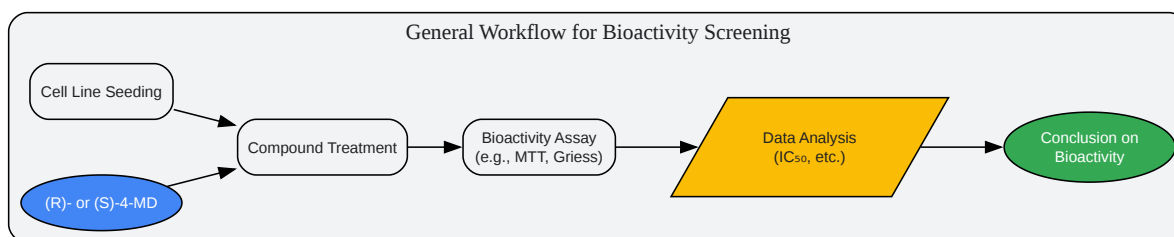
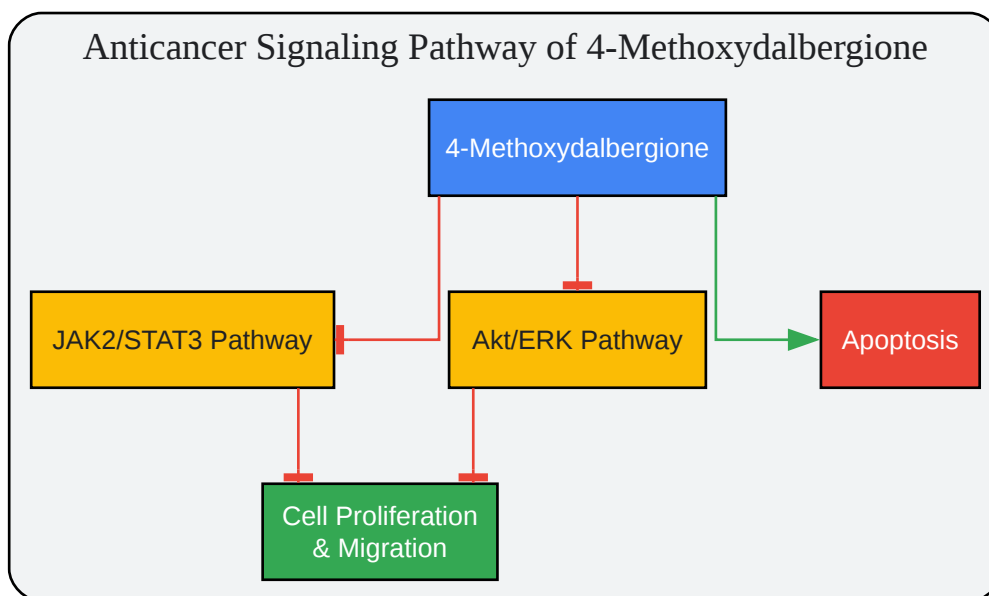
- **PGE₂ Measurement:** The amount of PGE₂ in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by 4-Methoxydalbergione (enantiomer not specified) and a general workflow for assessing its bioactivity.

Anti-inflammatory Signaling Pathway of 4-Methoxydalbergione





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- 4. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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